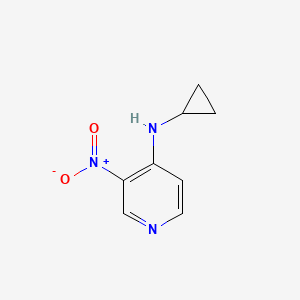

![molecular formula C13H10FIO B1358675 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene CAS No. 649740-30-7](/img/structure/B1358675.png)

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene

Übersicht

Beschreibung

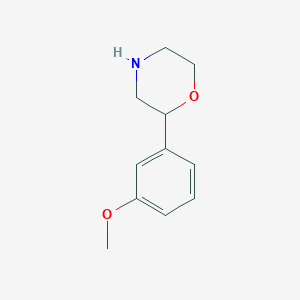

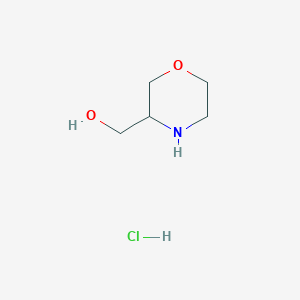

“1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” is a chemical compound with the molecular formula C13H10FIO . It has a molecular weight of 328.12 g/mol .

Synthesis Analysis

The synthesis of “1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” can be achieved from 4-Iodophenol, Sodium ethoxide, and 3-Fluorobenzyl bromide .Molecular Structure Analysis

The IUPAC name for this compound is 1-fluoro-3-[(4-iodophenoxy)methyl]benzene . The InChI representation is InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I .Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.12 g/mol . It has a computed XLogP3-AA value of 4.1 . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 327.97604 g/mol . The topological polar surface area is 9.2 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen

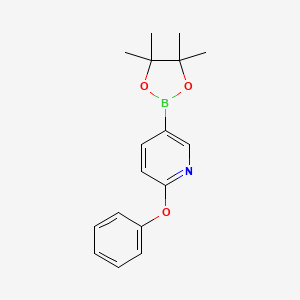

Fluorine-Containing Heterocycles

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene has applications in synthesizing fluorine-containing heterocycles. For example, compounds like 4-Fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine can be prepared by reacting similar fluorine-substituted compounds with aminophenols, demonstrating the versatility of fluoro-benzene derivatives in organic synthesis (Maruta et al., 1980).

Nucleophilic Aromatic Substitution

This compound can be involved in nucleophilic aromatic substitution reactions. For example, [fluoro(sulfonyloxy)iodo]benzene reacts with acyclic olefins to yield 1,2-disulfonates, indicating potential applications in creating complex organic molecules with specific functional groups (Pirkuliev et al., 2001).

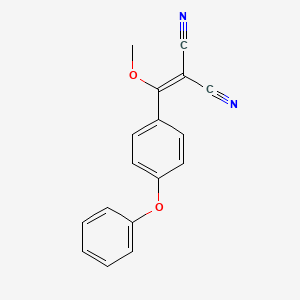

Photocatalytic Reactions

The compound may also be relevant in photocatalytic reactions. Research shows that certain fluorobenzene derivatives can undergo photoinduced electron transfer with other compounds, leading to novel photocatalytic fluorination processes (Ohkubo et al., 2013).

Fluorescence Properties

Fluorinated benzene compounds, including derivatives of 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, have been studied for their unusual fluorescence properties. These properties can be harnessed in developing novel fluorogenic sensors and other optical applications (Uchiyama et al., 2006).

Crystal Structure Analysis

Fluorine substitution on benzene rings, akin to 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, influences crystal structure formation. Such compounds can demonstrate unique molecular packing and intermolecular interactions, important in material science and crystallography (Zehe et al., 2014).

High-Performance Polymer Synthesis

Fluorinated benzene derivatives are key in synthesizing high-performance polymers, known for their exceptional thermal properties and solubility, useful in engineering plastics and membrane materials (Xiao et al., 2003).

Environmental Microbiology

In environmental microbiology, fluorinated benzene compounds are used to detect aromatic metabolites in methanogenic consortia, providing insights into microbial degradation pathways (Londry & Fedorak, 1993).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZCUCRDMZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625948 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

CAS RN |

649740-30-7 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)